molecular formula C11H12N2O2 B8698249 1-Phenyl-3-ethyl hydantoin

1-Phenyl-3-ethyl hydantoin

Cat. No. B8698249
M. Wt: 204.22 g/mol
InChI Key: HPXUCPIEUHUFLS-UHFFFAOYSA-N
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Patent
US04464387

Procedure details

A mixture of N-phenyl glycine (30.2 grams, 0.2 moles), ethylisocyanate (17.8 grams, 0.25 moles) and 30 ml of toluene was refluxed for 9 hours and allowed to stand overnight at room temperature (21° C.). The suspended product was collected by filtration and washed with toluene. After drying (21° C.) it was crystallized from ethanol to produce 17 grams (42% yield) of the above-identified product having a melting point of about 142° C.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]([N:14]=[C:15]=[O:16])[CH3:13]>C1(C)C=CC=CC=1>[C:1]1([N:7]2[CH2:8][C:9](=[O:11])[N:14]([CH2:12][CH3:13])[C:15]2=[O:16])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)O
Name
Quantity
17.8 g
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
(21° C.)
FILTRATION
Type
FILTRATION
Details
The suspended product was collected by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
After drying (21° C.) it
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=O)N(C(=O)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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